![molecular formula C9H16N2OSi B14585551 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 61553-20-6](/img/structure/B14585551.png)
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H21N3OSi2 and a molecular weight of 255.4642 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trimethylsilyl group attached to an oxygen atom. It is also known by other names such as N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine .
Preparation Methods
The synthesis of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 4,6-dimethylpyrimidine-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common reagents used in these reactions include trimethylsilyl chloride, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating reactions that would otherwise be difficult. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine include:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups and is used in similar applications.
N,O-Bis(trimethylsilyl)cytosine: Another pyrimidine derivative with trimethylsilyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
61553-20-6 |
|---|---|
Molecular Formula |
C9H16N2OSi |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H16N2OSi/c1-7-6-8(2)11-9(10-7)12-13(3,4)5/h6H,1-5H3 |
InChI Key |
SAKVHMJPOINSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


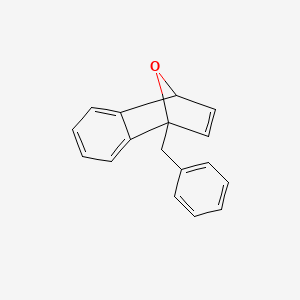

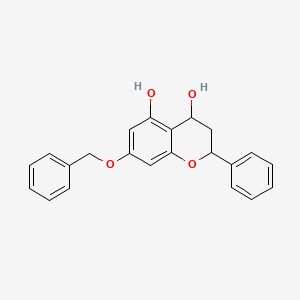
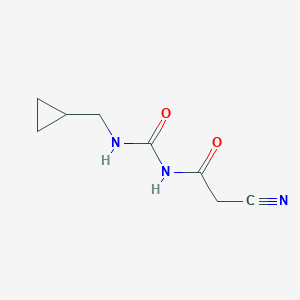

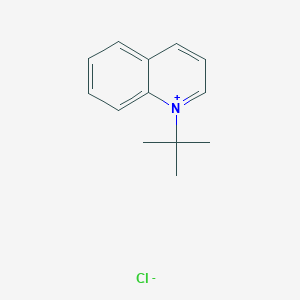
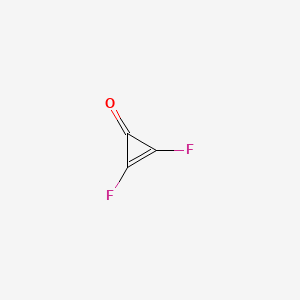
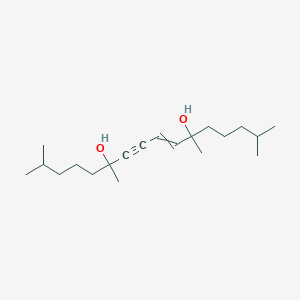
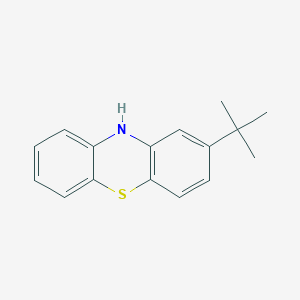
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
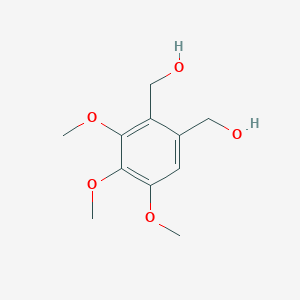
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
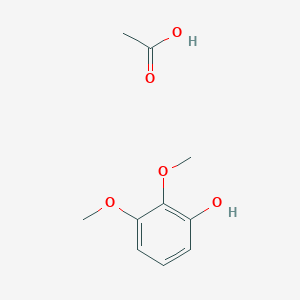
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
